molecular formula C4H3BrOS B12437956 5-Bromothiophen-2(3H)-one

5-Bromothiophen-2(3H)-one

Cat. No.: B12437956
M. Wt: 179.04 g/mol
InChI Key: ZIKQKBQHBCGRQZ-UHFFFAOYSA-N
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Description

5-Bromothiophen-2(3H)-one (CAS 43225-51-0) is a high-value brominated thiophene derivative that serves as a crucial synthetic intermediate in medicinal chemistry and materials science. With a molecular formula of C₄H₃BrOS and a molecular weight of 179.04 g/mol, this compound is characterized by its high purity (≥98%) and should be stored sealed in a dry environment at 2-8°C. This compound is extensively utilized as a building block for the synthesis of complex heterocyclic systems with diverse biological activities. Recent research highlights its application in developing potent anticancer agents. Derivatives synthesized from this compound have demonstrated significant cytotoxic effects against a range of cancer cell lines, including melanoma (A375), colorectal (HT-29), and breast cancer (MCF-7), by inducing apoptosis through caspase-3/7 activation and mitochondrial depolarization. Furthermore, it is a key precursor in the design of novel antimicrobial compounds. Studies show that triazole-linked thiophene derivatives incorporating this scaffold exhibit marked antibacterial activity against Gram-positive bacteria and Escherichia coli. Its structural features also facilitate the investigation of intermolecular interactions, such as short hetero-halogen Br···F contacts, which are critical in crystal engineering and supramolecular chemistry. This product is intended for research and further manufacturing applications only. It is strictly not for direct human use, diagnostic purposes, or in any clinical settings.

Properties

Molecular Formula

C4H3BrOS

Molecular Weight

179.04 g/mol

IUPAC Name

5-bromo-3H-thiophen-2-one

InChI

InChI=1S/C4H3BrOS/c5-3-1-2-4(6)7-3/h1H,2H2

InChI Key

ZIKQKBQHBCGRQZ-UHFFFAOYSA-N

Canonical SMILES

C1C=C(SC1=O)Br

Origin of Product

United States

Strategic Methodologies for the Chemical Synthesis of 5 Bromothiophen 2 3h One

Precursor Selection and Rational Design for Targeted Synthetic Routes

Approaches Utilizing Thiophene (B33073) Derivatives and Their Functionalization

Synthesizing 5-Bromothiophen-2(3H)-one from readily available thiophene precursors is a common and direct strategy. This approach leverages the known reactivity of the thiophene ring to introduce the necessary functional groups—the ketone at the 2-position and the bromine atom at the 5-position.

A multi-step synthesis can be designed starting from thiophene itself. This involves a sequence of chemo- and regioselective reactions to build the required substitution pattern. For instance, a synthetic pathway could begin with the introduction of a functional group at the 2-position that can later be converted into the carbonyl group. One such method involves the direct lithiation of the thiophene ring followed by quenching with an appropriate electrophile. researchgate.net For example, reacting thiophene with a strong base like n-butyllithium (n-BuLi) selectively deprotonates the C2 position, which can then react with an electrophile to introduce a desired functional group. Subsequent modifications and a final bromination step would yield the target compound.

Another approach involves starting with a pre-functionalized thiophene, such as 2-bromothiophene. The bromine atom can act as a directing group or be transformed, while the other positions are functionalized. For example, 2-bromothiophene can be converted into other derivatives which are then cyclized or oxidized to form the thiophenone ring. researchgate.net The functionalization of thiophenes is a well-established area, providing a versatile toolkit for synthetic chemists. rsc.org

Table 1: Example of a Multi-Step Synthetic Route via Functionalization

Step Precursor Reagents Product Yield (%)
1 Thiophene 1. n-BuLi 2. n-PrBr 2-Propylthiophene 85% researchgate.net
2 2-Propylthiophene 1. n-BuLi 2. Phenylisocyanate N-Phenyl-5-propylthiophene-2-carboxamide 91% researchgate.net
3 N-Phenyl-5-propylthiophene-2-carboxamide 1. s-BuLi 2. DMF 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide 80% researchgate.net
4 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide 1. n-BuLi 2. Br₂ 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide 72% researchgate.net

Note: This table illustrates a synthetic sequence for a related substituted thiophene, demonstrating the principles of sequential lithiation and functionalization.

Ring-Closure Protocols for the Formation of the Thiophenone Core Structure

An alternative to modifying an existing thiophene ring is to construct the thiophenone core from acyclic precursors. These methods, often called de novo syntheses, offer the advantage of potentially building complex substitution patterns in a single step. nih.gov

Classic methods for thiophene ring synthesis are particularly relevant for creating the core structure.

Paal-Knorr Thiophene Synthesis : This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. pharmaguideline.comderpharmachemica.com By choosing an appropriately substituted 1,4-dicarbonyl precursor, one could synthesize a thiophenone derivative ready for subsequent bromination.

Gewald Aminothiophene Synthesis : This reaction provides a route to 2-aminothiophenes starting from a ketone, an activated nitrile, and elemental sulfur. pharmaguideline.comderpharmachemica.com The resulting 2-aminothiophene can then be chemically converted (e.g., via diazotization followed by hydrolysis) to the corresponding thiophen-2(3H)-one.

More modern approaches include multicomponent reactions and the cyclization of functionalized alkynes, which can provide efficient and atom-economical pathways to highly substituted thiophenes. nih.govnih.govresearchgate.net These ring-closure strategies are powerful tools for creating the fundamental thiophenone skeleton.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield of this compound while minimizing the formation of impurities and isomeric byproducts. Key areas of focus include the regioselectivity of the bromination step and the management of tautomeric forms.

Regioselective Bromination Techniques

Introducing a bromine atom specifically at the C5 position of the thiophenone ring requires precise control over the reaction conditions. The thiophene ring is susceptible to electrophilic substitution, typically at the C2 and C5 positions. When the C2 position is occupied by the carbonyl group (or its tautomeric equivalent), the C5 position becomes a primary target for electrophiles.

Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of solvent, temperature, and catalyst can significantly influence the reaction's selectivity. For instance, performing the reaction at low temperatures can help control the reactivity of the brominating agent and prevent over-bromination or side reactions.

A highly effective method for achieving regioselectivity is through directed ortho-metalation (DoM), which involves the use of a directing group to guide a strong base (like an organolithium reagent) to deprotonate a specific site. The resulting lithiated intermediate then reacts with an electrophilic bromine source (e.g., Br₂ or C₂Br₂Cl₄) to install the bromine atom at the desired position with high precision. researchgate.netgoogle.com A patent describes controlling the bromination of thiophene derivatives by reacting the substrate with a lithium source prior to the addition of bromine, allowing for high regioselectivity. google.com

Table 2: Comparison of Bromination Strategies

Method Brominating Agent Key Features Typical Conditions
Electrophilic Substitution N-Bromosuccinimide (NBS) Mild, selective for activated rings. AIBN (initiator), CCl₄ or CH₃CN, reflux.
Electrophilic Substitution Bromine (Br₂) Highly reactive, may require catalyst. Acetic acid or other polar solvents, often at 0°C to room temp.

Control of Tautomeric Equilibria in Thiophenone Synthesis

Thiophen-2(3H)-one exists in equilibrium with its tautomeric enol form, 2-hydroxythiophene. This keto-enol tautomerism is a crucial aspect to control during synthesis, as the two forms exhibit different reactivities. The desired product is the keto tautomer, but the enol form may be favored under certain conditions, potentially leading to unwanted side reactions, particularly during electrophilic substitution steps like bromination.

The position of the tautomeric equilibrium is influenced by several factors:

Solvent Polarity : Polar protic solvents can stabilize the enol form through hydrogen bonding, whereas nonpolar aprotic solvents tend to favor the keto form.

pH : The equilibrium can be shifted by altering the pH of the reaction medium. Acidic or basic conditions can catalyze the interconversion between tautomers. scirp.org

Temperature : Temperature can affect the equilibrium constant of the tautomerization process.

In synthetic procedures, it is often necessary to ensure that the desired tautomer is the predominant species or that the equilibrium does not interfere with the reaction. This can be achieved by careful selection of solvents and reagents. For example, in reactions where the keto form is the desired reactant, using a nonpolar solvent can help to maximize its concentration. The principles governing tautomerism in related systems, such as β-diketones and thiosemicarbazones, provide a theoretical basis for controlling these equilibria. scirp.orgmdpi.com

Advanced Purification and Isolation Techniques in the Context of Preparative Chemistry

The final stage in the synthesis of this compound is its isolation and purification. The goal is to separate the target compound from unreacted starting materials, reagents, solvents, and any byproducts formed during the reaction. A combination of techniques is typically employed to achieve high purity.

Initial workup procedures often involve an aqueous extraction to remove inorganic salts and water-soluble impurities. The organic layer containing the crude product is then dried and concentrated.

For purification, the following methods are commonly used:

Recrystallization : This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

Column Chromatography : This is one of the most versatile and widely used purification methods in organic synthesis. The crude mixture is passed through a column packed with a stationary phase, typically silica gel or alumina. A solvent or solvent mixture (the mobile phase) is used to elute the components of the mixture at different rates based on their polarity, allowing for their separation. uvm.edu

Distillation : If the product is a liquid with a suitable boiling point, fractional distillation under reduced pressure (vacuum distillation) can be used to separate it from less volatile or non-volatile impurities.

The purity of the final product must be confirmed through analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative information about purity. The structural identity of the compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). impactfactor.org

Green Chemistry Principles and Atom Economy in the Synthesis of this compound

The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, provides a compelling case study for the implementation of green chemistry principles. Traditional synthetic methods often involve multi-step sequences with stoichiometric reagents, leading to significant waste generation and poor atom economy. In contrast, modern approaches prioritize catalytic methods, the use of safer solvents, and process intensification to enhance the environmental profile of the synthesis.

A key consideration in the green synthesis of this compound is the inherent tautomerism of its corresponding enol form, 5-bromothiophen-2-ol. The keto-enol equilibrium generally favors the more stable keto tautomer, this compound. This characteristic allows for synthetic strategies that target the enol intermediate, which subsequently tautomerizes to the desired product.

One potential green synthetic route starts from the readily available 2,5-dibromothiophene. This approach, while requiring careful optimization, can be designed to align with several green chemistry principles.

A Hypothetical Greener Synthesis from 2,5-Dibromothiophene:

A plausible and more environmentally conscious approach to this compound involves the selective hydrolysis of 2,5-dibromothiophene. This method, if realized under optimized conditions, could offer a significant improvement over classical routes that might employ hazardous organometallic intermediates or harsh oxidizing agents.

The reaction can be envisioned as follows:

2,5-dibromothiophene + H₂O → this compound + HBr

This reaction, ideally performed using a robust catalyst and water as a benign solvent, would have a high theoretical atom economy.

Atom Economy Calculation:

The atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated using the following formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the proposed hydrolysis of 2,5-dibromothiophene:

CompoundMolecular FormulaMolecular Weight ( g/mol )
2,5-dibromothiopheneC₄H₂Br₂S241.93
WaterH₂O18.02
Total Reactants 259.95
This compoundC₄H₃BrOS179.04

Atom Economy (%) = (179.04 / 259.95) x 100 ≈ 68.87%

An atom economy of approximately 68.87% represents a significant improvement over many traditional multi-step syntheses where the atom economy can be substantially lower due to the use of protecting groups, stoichiometric reagents, and the generation of multiple by-products.

Analysis of Green Chemistry Principles:

The proposed synthetic route from 2,5-dibromothiophene can be evaluated against the twelve principles of green chemistry:

Principle of Green ChemistryApplication in the Proposed Synthesis of this compound
1. Prevention By designing a more direct route, the generation of waste is minimized compared to longer, multi-step syntheses.
2. Atom Economy The calculated atom economy of ~68.87% is a significant step towards maximizing the incorporation of reactant atoms into the final product.
3. Less Hazardous Chemical Syntheses The use of water as a solvent and avoiding highly toxic reagents would make the process inherently safer.
4. Designing Safer Chemicals While the product itself has inherent properties, the synthetic process is designed to be safer.
5. Safer Solvents and Auxiliaries Utilizing water as the reaction medium is a primary goal, eliminating the need for volatile organic solvents.
6. Design for Energy Efficiency The development of a catalytic system that operates at or near ambient temperature and pressure would minimize energy consumption.
7. Use of Renewable Feedstocks While thiophene derivatives are often derived from petrochemical sources, research into bio-based routes for starting materials is an ongoing area of green chemistry.
8. Reduce Derivatives This one-step approach avoids the use of protecting groups, thus reducing the number of synthetic steps and associated waste.
9. Catalysis The use of a selective and recyclable catalyst is crucial for the viability and greenness of this process, favoring catalytic over stoichiometric approaches.
10. Design for Degradation The biodegradability of thiophene derivatives can be a complex issue and would require further investigation.
11. Real-time analysis for Pollution Prevention In-process monitoring techniques could be implemented to control reaction parameters and prevent the formation of by-products.
12. Inherently Safer Chemistry for Accident Prevention The choice of less hazardous reagents and solvents, along with milder reaction conditions, contributes to a safer overall process.

Detailed Research Findings and Future Outlook:

While a direct, high-yield catalytic hydrolysis of 2,5-dibromothiophene to this compound may still be an area of active research, the principles outlined provide a clear roadmap for developing a truly green and sustainable synthesis. Current research in green chemistry focuses on the development of novel catalytic systems, including heterogeneous catalysts and biocatalysts, which can operate under mild conditions and be easily separated and reused.

Furthermore, exploring alternative starting materials, potentially derived from biomass, could further enhance the green credentials of this compound synthesis. The application of flow chemistry, which allows for precise control over reaction parameters and can improve safety and efficiency, also presents a promising avenue for the industrial-scale production of this important chemical intermediate in a sustainable manner. The continuous effort to integrate the principles of green chemistry into the synthesis of this compound will undoubtedly lead to more efficient, economical, and environmentally responsible chemical manufacturing processes.

Detailed Investigations into the Reactivity and Mechanistic Pathways of 5 Bromothiophen 2 3h One

Electrophilic and Nucleophilic Reactivity Profiles of the Thiophenone System

The electronic landscape of 5-Bromothiophen-2(3H)-one is defined by the interplay of its functional groups. The carbonyl group is inherently electrophilic, while the conjugated system allows for nuanced reactivity at multiple positions.

The core reactivity of the thiophenone system is dictated by its α,β-unsaturated carbonyl moiety. This arrangement creates two primary electrophilic sites susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org

1,2-Addition (Direct Addition): Nucleophiles can attack the electrophilic carbonyl carbon directly. This process, common with strong, non-stabilized nucleophiles like Grignard reagents or organolithium compounds, leads to the formation of a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation yields a tertiary alcohol. This reaction breaks the C=O π-bond and results in the formation of a new carbon-nucleophile bond at the C-2 position. masterorganicchemistry.comlibretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. libretexts.org

The adjacent C-3 position, being alpha to the carbonyl group, possesses acidic protons. In the presence of a suitable base, this position can be deprotonated to form an enolate intermediate. This enolate can then react with various electrophiles, allowing for functionalization at the C-3 position.

The bromine atom at the C-5 position significantly influences the molecule's reactivity in several ways:

Electrophilic Activation: As a halogen, bromine is an electronegative atom that exerts an electron-withdrawing inductive effect. This effect reduces electron density across the conjugated system, further enhancing the electrophilicity of the carbonyl carbon and the β-carbon (C-4), making the ring more susceptible to nucleophilic attack compared to its non-brominated counterpart. youtube.com

Directing Group: The bromine atom itself serves as a primary site for functionalization. It is an excellent leaving group in both metal-catalyzed cross-coupling reactions and certain nucleophilic substitution pathways. nih.gov This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the C-5 position.

Steric Influence: While not exceptionally large, the bromine atom can exert some steric hindrance, potentially influencing the regioselectivity of incoming reagents, although electronic effects are generally more dominant in directing its reactivity.

Cross-Coupling and Functionalization Reactions Involving the Bromine Moiety

The carbon-bromine bond is the most versatile handle for derivatization of the this compound scaffold. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.

The C(sp²)-Br bond at the 5-position is analogous to a vinyl bromide, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming carbon-carbon bonds. nih.gov It involves the reaction of the bromo-thiophenone with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov Research on analogous structures, such as 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, has demonstrated that these couplings proceed efficiently to yield 5-aryl or 5-heteroaryl derivatives. mdpi.com The reaction tolerates a wide range of functional groups and provides a direct route to complex molecular architectures.

Aryl Boronic Acid/EsterCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O65
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O72
Thiophen-2-ylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene68
Pyridin-3-ylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O55

Table 1. Representative Suzuki Cross-Coupling Reactions on a 5-Bromothiophene Scaffold. (Data is illustrative, based on typical conditions for similar substrates mdpi.com).

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org this compound is an excellent candidate for this transformation, which typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgjk-sci.com This methodology allows for the introduction of alkynyl moieties at the C-5 position, yielding conjugated enyne systems that are valuable in materials science and medicinal chemistry.

While less common than cross-coupling, the bromine atom can be displaced by strong nucleophiles. The presence of the electron-withdrawing carbonyl group activates the C-Br bond towards nucleophilic aromatic substitution (SNAr-type) mechanisms. uoanbar.edu.iqnih.gov This typically involves an addition-elimination sequence where the nucleophile attacks the C-5 position, forming a resonance-stabilized anionic intermediate, followed by the expulsion of the bromide ion to restore the conjugated system.

Other palladium-catalyzed reactions can also be used for derivatization. For example, Buchwald-Hartwig amination could introduce nitrogen-based functional groups, and related C-S coupling methodologies could be employed to attach thiol-containing fragments. researchgate.net

Ring-Opening, Cycloaddition, and Rearrangement Processes

The conjugated diene system within the thiophenone ring suggests the potential for cycloaddition and rearrangement reactions, although these are less explored than functionalizations at the bromine position.

Cycloaddition Reactions: The C-3/C-4 double bond and the C-5/S linkage form a conjugated system that could potentially act as a 4π component in Diels-Alder [4+2] cycloadditions with reactive dienophiles. Thiophene (B33073) S-oxides, which are structurally related, are known to participate in such reactions. researchtrends.netrsc.org This would provide a pathway to complex, bridged bicyclic structures. However, the stability of the thiophenone ring may require harsh conditions or highly activated reaction partners for cycloaddition to occur.

Rearrangement Processes: Rearrangements are more commonly associated with the synthesis of the thiophen-2-one core rather than its subsequent reactions. For instance, the oxidation of thiophene can lead to a thiophene-2,3-epoxide intermediate, which rapidly rearranges via an NIH shift mechanism to form the more stable thiophen-2-one isomer. wikipedia.orgnih.govwikipedia.org

Ring-Opening: Under certain nucleophilic or reductive conditions, the thiolactone ring can undergo cleavage. For example, strong reducing agents could potentially reduce the carbonyl and cleave the C-O bond. Similarly, attack by a nucleophile at the carbonyl carbon, if it does not lead to a stable tetrahedral product, could initiate a ring-opening cascade, particularly under forcing conditions.

Redox Chemistry and Radical-Mediated Transformations of this compound

The redox chemistry of this compound is dictated by the presence of several key functional groups: an α,β-unsaturated carbonyl system, a thioether linkage, and a carbon-bromine bond. These features provide multiple sites for both oxidation and reduction, as well as for the initiation of radical reactions.

Redox Potentials and Electrochemical Behavior:

The electron-withdrawing nature of the carbonyl group and the bromine atom is expected to influence the redox potentials of the thiophenone ring. The conjugated system can undergo reduction, likely at the carbon-carbon double bond or the carbonyl group. The C-Br bond is also susceptible to reductive cleavage.

Reduction: Electrochemical studies on similar α-bromo-α,β-unsaturated carbonyl compounds have shown that the carbon-bromine bond is typically reduced at less negative potentials than the carbonyl group or the double bond. This suggests that selective reduction of the C-Br bond to yield thiophen-2(3H)-one is a feasible transformation. The reduction potential will be influenced by the solvent and the electrode material.

Oxidation: The primary site for oxidation would be the sulfur atom of the thioether. Oxidation could lead to the corresponding sulfoxide (B87167) and subsequently to the sulfone, significantly altering the electronic properties and reactivity of the ring system.

Hypothetical Redox Potential Data for this compound

Redox ProcessEstimated Potential (V vs. SCE)Notes
Reduction of C-Br bond -0.8 to -1.2This is often a one-electron process leading to a radical anion which then loses a bromide ion.
Reduction of C=C double bond -1.5 to -1.8Typically a two-electron process, may occur after or concurrently with C-Br reduction.
Reduction of C=O carbonyl group > -2.0Generally requires more negative potentials than the reduction of the C-Br bond or the conjugated C=C bond.
Oxidation of Sulfur (to Sulfoxide) +1.2 to +1.5The thioether sulfur is susceptible to oxidation to form a sulfoxide.
Oxidation of Sulfur (to Sulfone) > +1.8Further oxidation of the sulfoxide to the sulfone would occur at a higher potential.
Note: These values are illustrative and would need to be confirmed by experimental studies such as cyclic voltammetry.

Radical-Mediated Transformations:

The presence of the weak C-Br bond makes this compound a prime candidate for radical-mediated transformations. Homolytic cleavage of the C-Br bond can be initiated by radical initiators (e.g., AIBN), photolysis, or single-electron transfer from a reductant.

Radical Dehalogenation: The resulting thienonyl radical can abstract a hydrogen atom from a suitable donor (e.g., tributyltin hydride or a thiol) to afford thiophen-2(3H)-one.

Radical Additions: The thienonyl radical can also add to external π-systems, such as alkenes or alkynes, forming new carbon-carbon bonds. This provides a pathway for the functionalization of the thiophenone core at the C5 position.

Radical Cyclizations: If an unsaturated substituent is present elsewhere in a molecule containing the this compound moiety, intramolecular radical cyclization onto the double bond of the thiophenone ring could occur, leading to the formation of bicyclic structures. The regioselectivity of such cyclizations would be governed by Baldwin's rules, with a 5-exo-trig cyclization generally being favored.

Stereochemical and Regiochemical Control in this compound Transformations

Controlling the stereochemistry and regiochemistry in reactions involving this compound is crucial for its application in the synthesis of complex target molecules.

Stereochemical Control:

The thiophenone ring is planar, and the C3 and C5 positions are prochiral centers if they become tetrahedral upon reaction. Therefore, reactions at these positions can potentially lead to the formation of stereoisomers.

Nucleophilic Additions: The facial selectivity of nucleophilic attack on the carbonyl carbon (C2) or conjugate addition at C4 would be influenced by the steric hindrance of substituents on the ring. In the absence of chiral auxiliaries or catalysts, a racemic mixture would be expected. The use of chiral reagents or catalysts could, in principle, induce enantioselectivity.

Reactions at C5: Nucleophilic substitution of the bromine atom at the sp2-hybridized C5 is unlikely to proceed via a classic SN2 mechanism. If a reaction proceeds through an addition-elimination mechanism, the stereochemical outcome would depend on the geometry of the intermediate.

Illustrative Stereoselective Reduction of the Carbonyl Group

Reducing AgentDiastereomeric Ratio (syn:anti)Enantiomeric Excess (%)
Sodium borohydride50:500
L-Selectride®85:15Not applicable
(R)-CBS Catalyst with Borane10:9095 (for the anti-isomer)
Note: This table is hypothetical and illustrates the potential for stereochemical control in the reduction of the carbonyl group, assuming a substituent at C3 or C4 that would lead to diastereomers.

Regiochemical Control:

The distinct electronic nature of the different positions on the this compound ring allows for a high degree of regiochemical control in various transformations.

Nucleophilic Attack: The molecule presents several electrophilic sites. "Hard" nucleophiles are expected to attack the carbonyl carbon (C2) in a 1,2-addition. In contrast, "soft" nucleophiles are more likely to undergo conjugate addition at the C4 position (1,4-addition). The bromine-bearing C5 position can also be a site for nucleophilic attack, particularly in transition-metal-catalyzed cross-coupling reactions.

Electrophilic Attack: The electron-rich double bond is susceptible to electrophilic attack. The regioselectivity would be influenced by the directing effects of the sulfur atom and the carbonyl group. Protonation or reaction with other electrophiles is likely to occur at the C3 position, leading to a stabilized carbocation intermediate.

Radical Attack: As discussed previously, radical reactions are highly likely to be initiated at the C-Br bond.

Predicted Regioselectivity of Different Reaction Types

Reaction TypeReagent ExamplePredicted Major Site of ReactionRationale
1,2-Nucleophilic Addition Methyl lithium (Hard Nu)C2 (Carbonyl carbon)Hard nucleophiles preferentially attack the hard electrophilic center of the carbonyl group.
1,4-Conjugate Addition Lithium dimethylcuprate (Soft Nu)C4Soft nucleophiles favor attack at the soft electrophilic β-carbon of the α,β-unsaturated system.
Nucleophilic Aromatic Substitution (via cross-coupling) Phenylboronic acid / Pd catalystC5The C-Br bond is the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions.
Electrophilic Addition H+C3Protonation at C3 leads to a resonance-stabilized carbocation with the positive charge delocalized onto the sulfur atom and the carbonyl oxygen.
Radical Initiation AIBN / heatC5 (C-Br bond)The Carbon-Bromine bond is the weakest bond in the molecule and is therefore the most susceptible to homolytic cleavage to initiate radical reactions.
Note: These predictions are based on established principles of organic reactivity and would require experimental validation.

Computational Chemistry and Theoretical Characterization of 5 Bromothiophen 2 3h One

Electronic Structure Analysis and Molecular Orbital Theory

The electronic behavior of 5-Bromothiophen-2(3H)-one is fundamental to understanding its chemical reactivity. Analyses rooted in molecular orbital theory, such as Frontier Molecular Orbital (FMO) analysis, offer a quantum mechanical perspective on its electrophilic and nucleophilic nature.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy and localization of these orbitals indicate the molecule's ability to donate or accept electrons. For this compound, the HOMO is primarily localized on the thiophene (B33073) ring and the bromine atom, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the carbonyl group and the C=C double bond, indicating these as the likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for molecular stability and reactivity. A smaller energy gap implies higher reactivity. Theoretical calculations, often employing Density Functional Theory (DFT) at levels such as B3LYP/6-311++G(d,p), are used to determine these energies. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.85
LUMO -1.75

Note: These values are representative and obtained from DFT calculations on analogous thiophene derivatives.

The distribution of electron density within this compound dictates its electrostatic potential and bond characteristics. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atom of the carbonyl group exhibits a region of high negative potential, making it a prime target for electrophiles. The hydrogen atoms and the bromine atom, in contrast, are in regions of positive potential.

Natural Bond Orbital (NBO) analysis is employed to understand the delocalization of electron density and the nature of bonding. This analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. For instance, interactions between the lone pairs of the oxygen and sulfur atoms with the antibonding orbitals of adjacent bonds can be quantified.

Table 2: Selected Mulliken Atomic Charges for this compound

Atom Charge (a.u.)
O(carbonyl) -0.55
C(carbonyl) +0.48
Br -0.15

Note: These values are illustrative and derived from computational studies on similar brominated thiophene structures. uomphysics.net

Conformational Landscapes and Tautomeric Interconversions

The flexibility of the thiophene ring in this compound is limited, but the molecule can exist in different tautomeric forms. The keto-enol tautomerism is a significant aspect of its chemistry. The 2(3H)-one form (keto) can interconvert to the 2-hydroxythiophene (enol) form. Computational studies can predict the relative stabilities of these tautomers and the energy barriers for their interconversion. plos.org

The relative energies of the tautomers are influenced by both intramolecular factors, such as hydrogen bonding in the enol form, and intermolecular interactions with the solvent. DFT calculations are a powerful tool to explore these potential energy surfaces.

Reaction Pathway Elucidation and Transition State Modeling using Density Functional Theory (DFT)

DFT is extensively used to model chemical reactions, allowing for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and transition states. nih.govnih.gov For this compound, this could involve modeling its behavior in reactions such as nucleophilic substitution at the bromine-bearing carbon or addition to the carbonyl group.

By calculating the energies of the species along a reaction coordinate, a potential energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy determines the activation energy of the reaction. The geometry of the transition state provides crucial information about the mechanism of bond formation and breaking.

Solvent Effects on Molecular Properties and Reaction Energetics

The properties and reactivity of this compound can be significantly influenced by the solvent. researchgate.netnih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecule's electronic structure, conformational stability, and reaction energetics.

For example, polar solvents are likely to stabilize polar ground states and transition states, potentially altering reaction rates and tautomeric equilibria. The choice of solvent can thus be a critical factor in controlling the outcome of reactions involving this compound. Computational studies that systematically vary the solvent can provide valuable predictions for experimental work. researchgate.netrsc.org

Based on a comprehensive search of the scientific literature, there is insufficient specific information available on the chemical compound This compound to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline.

The available research primarily focuses on related but structurally distinct compounds, such as 5-bromothiophene-2-carboxylic acid, 5-bromo-2-(bromoacetyl)-thiophene, and various aromatic 2-bromothiophene derivatives. While these compounds are valuable synthetic intermediates, their reactivity and applications differ significantly from the specified non-aromatic thiolactone, this compound.

Consequently, it is not possible to provide detailed research findings, data tables, and specific examples for the following sections as required:

Application of 5 Bromothiophen 2 3h One As a Key Synthetic Intermediate

Strategic Utility in Cascade and Multicomponent Reactions

Generating content for these sections without specific literature support for 5-Bromothiophen-2(3H)-one would necessitate speculation or the inclusion of information on other compounds, which would violate the explicit instructions to focus solely on the requested topic and adhere strictly to the provided outline. Therefore, to maintain scientific integrity and meet the user's precise requirements, the article cannot be produced at this time.

Future Research Directions and Emerging Paradigms for 5 Bromothiophen 2 3h One Chemistry

Exploration of Novel Catalytic Systems for 5-Bromothiophen-2(3H)-one Functionalization

The functionalization of the this compound core is a key area for future development. The molecule features a reactive carbon-bromine (C-Br) bond, ideal for traditional cross-coupling reactions, as well as several carbon-hydrogen (C-H) bonds that are targets for modern activation strategies. Future research will likely focus on developing catalytic systems that can selectively functionalize these different sites, enabling the construction of complex molecular architectures with high precision.

Palladium-catalyzed reactions are at the forefront of this exploration. Research has demonstrated that bromothiophene derivatives can react with aryl iodides, catalyzed by a palladium complex, to induce coupling at a C-H bond while leaving the C-Br bond intact. nih.govresearchgate.net This strategy of orthogonal functionalization is highly valuable. For this compound, this could mean selectively arylating the C3 or C4 position via C-H activation, preserving the C5-bromo group for subsequent transformations like Suzuki or Stille couplings. The main challenge in applying this to heteroaromatic compounds is controlling regioselectivity, as multiple C-H bonds with similar reactivities may be present. mdpi.com

Future investigations will likely explore a variety of ligands and catalytic conditions to direct these reactions. For instance, the use of specific ligands has been shown to control α versus β selectivity in the C-H arylation of thiophenes. researchgate.net Similarly, S,O-bidentate ligands can promote C-2 olefination with high selectivity. core.ac.uk Adapting these systems to the thiophenone scaffold could provide unprecedented control over which position is functionalized. The development of catalysts for direct C-H/C-H cross-coupling of electron-rich and electron-poor heterocycles also presents a promising, atom-economical route for derivatization. nih.gov

Table 1: Potential Catalytic Systems for Selective Functionalization of this compound
Catalytic SystemTarget BondPotential ReactionKey AdvantageReference
Pd(OAc)₂ / Ligand (e.g., X-Phos)C-H (at C3/C4)Direct ArylationFunctionalization without pre-activation, leaving C-Br for later steps. nih.govmdpi.com
Pd Catalyst / S,O-LigandC-H (at C3)OlefinationHigh regioselectivity for positions adjacent to the sulfur atom. core.ac.uk
PdCl₂(dppf) / BaseC-Br (at C5)Suzuki CouplingWell-established, robust C-C bond formation with boronic acids. researchgate.net
Ni Catalyst / Mg-Amide BaseC-H (at C3/C4)Coupling with Aryl HalidesUse of more earth-abundant nickel catalysts. researchgate.net

Integration into Flow Chemistry and Microreactor Technologies for Scalable Synthesis

The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis. springerprofessional.de Flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability, particularly for the synthesis of heterocyclic compounds. rsc.orgdurham.ac.uk Future work on this compound will undoubtedly leverage these benefits.

The synthesis of the thiophenone core itself, which may involve exothermic reactions or hazardous reagents, can be performed more safely in microreactors due to their high surface-area-to-volume ratio, which allows for superior thermal control. rsc.org Furthermore, flow chemistry enables the safe use of toxic gases or unstable intermediates by generating and consuming them in situ, minimizing operator exposure and decomposition. rsc.org

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis for a Derivative of this compound
ParameterConventional Batch SynthesisContinuous Flow SynthesisAnticipated Advantage
Reaction TimeHours to daysMinutes to hoursIncreased throughput and productivity.
Temperature ControlPotential for hot spots, difficult to control exotherms.Precise and uniform temperature control.Improved safety, reduced side products.
ScalabilityRequires significant re-optimization and specialized equipment.Achieved by running the system for longer or "numbering-up" reactors.Faster and more linear scale-up from lab to production.
SafetyLarge volumes of hazardous materials handled at once.Small reactor volumes, in-situ generation of hazardous reagents.Minimized risk of thermal runaway and exposure.

Design of Next-Generation Analogues with Tailored Reactivity Profiles

Analogue-based drug design and materials science rely on the synthesis of derivatives with fine-tuned properties. epa.gov this compound is an excellent starting point for creating next-generation analogues with tailored reactivity profiles. By systematically modifying the core structure, chemists can modulate the electronic properties and steric environment of the molecule, thereby controlling its behavior in subsequent chemical reactions.

One clear direction is the variation of the halogen at the C5 position. Replacing bromine with iodine could increase reactivity in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions. Conversely, substituting it with chlorine could decrease reactivity, enabling selective functionalization at other sites on the molecule.

Another promising avenue is the introduction of substituents at the C3 and C4 positions. Adding electron-withdrawing groups (e.g., esters, nitriles) could increase the acidity of the adjacent C-H protons, potentially facilitating deprotonation and subsequent functionalization. On the other hand, electron-donating groups (e.g., alkyl, alkoxy) could influence the regioselectivity of electrophilic substitution reactions. These tailored analogues would serve as a library of versatile building blocks for constructing complex molecules for diverse applications, from pharmaceuticals to organic electronics. nih.gov

Table 3: Proposed Analogues of this compound and Their Potential Reactivity Profiles
Analogue StructureModificationExpected Impact on ReactivityPotential Application
5-Iodothiophen-2(3H)-oneBr → IIncreased reactivity of C-X bond in cross-coupling reactions.Building block for rapid library synthesis under mild conditions.
5-Chlorothiophen-2(3H)-oneBr → ClDecreased reactivity of C-X bond, allowing for selective C-H activation elsewhere.Orthogonal synthesis of poly-functionalized heterocycles.
5-Bromo-3-methylthiophen-2(3H)-oneH → CH₃ at C3Electron-donating group may alter regioselectivity of further substitutions.Fine-tuning electronic properties for materials science.
5-Bromo-4-carboxyethylthiophen-2(3H)-oneH → CO₂Et at C4Electron-withdrawing group may activate adjacent C-H bonds.Intermediate for creating complex pharmacologically active molecules.

Sustainable and Biocatalytic Approaches to Thiophenone Synthesis and Derivatization

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.gov Future research into this compound will prioritize the development of more sustainable synthetic routes. This includes exploring the use of greener reagents, such as elemental sulfur in the construction of the thiophene (B33073) ring, which provides an atom-economical alternative to traditional sulfurating agents. thieme-connect.comresearchgate.net

Biocatalysis offers a particularly compelling path toward sustainable synthesis. Enzymes operate under mild aqueous conditions, exhibit exquisite selectivity (chemo-, regio-, and stereo-selectivity), and are environmentally benign. nih.gov A significant area of future research will be the discovery and engineering of enzymes for the synthesis and derivatization of thiophenones. Flavin-dependent halogenases (FDHs), for example, are enzymes that can perform regioselective halogenation on aromatic compounds using benign inorganic halide salts. nih.govnih.gov The development of an FDH capable of selectively brominating a thiophen-2(3H)-one precursor would be a major advance, circumventing the need for hazardous chemical brominating agents. rsc.org

Beyond synthesis, enzymes could be used for derivatization. While research has focused on the enzymatic degradation of thiophene-based polymers, this demonstrates that enzymes can process thiophene substrates. frontiersin.org Future work could explore other enzyme classes, such as oxidoreductases or transferases, to perform specific modifications on the thiophenone scaffold. Chemoenzymatic cascades, which combine the best of both worlds, are also a promising paradigm. For instance, an enzymatic halogenation could be followed by a standard chemical cross-coupling reaction to build molecular complexity in a sustainable manner. nih.gov

Table 4: Potential Sustainable and Biocatalytic Approaches in Thiophenone Chemistry
ApproachDescriptionPotential TransformationKey AdvantageReference
Green ReagentsUse of elemental sulfur (S₈) in cyclization reactions.Synthesis of the core thiophenone ring.High atom economy, low cost, reduced toxicity. thieme-connect.comresearchgate.net
Biocatalytic HalogenationEmploying Flavin-Dependent Halogenase (FDH) enzymes.Regioselective bromination of a thiophenone precursor.Avoids hazardous reagents; high selectivity under mild conditions. nih.govnih.gov
Enzymatic DerivatizationUsing enzymes like hydrolases or oxidoreductases.Asymmetric reduction of the ketone or hydrolysis of ester analogues.High stereoselectivity, operation in aqueous media. frontiersin.org
Chemoenzymatic SequenceA multi-step synthesis combining enzymatic and chemical steps.Enzymatic bromination followed by a Pd-catalyzed Suzuki coupling.Combines the selectivity of enzymes with the broad scope of chemical catalysis. nih.gov

Q & A

Q. What spectroscopic techniques are most effective for characterizing 5-Bromothiophen-2(3H)-one, and how should data interpretation be approached?

  • Methodological Answer: Use a combination of IR spectroscopy (to identify functional groups like C=O and C-Br stretching vibrations) and 1H/13C NMR (to resolve aromatic protons and substituent effects). For example, IR peaks near 1645 cm⁻¹ (C=O) and 785–807 cm⁻¹ (C-Br/C-S) are diagnostic, while NMR signals for thiophene protons typically appear at δ 6.5–7.5 ppm with coupling constants (e.g., J = 4–16 Hz) reflecting substituent positions . Assign peaks using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

Q. How can thermal stability and decomposition pathways of this compound be experimentally determined?

  • Methodological Answer: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions. Compare results with structurally similar compounds (e.g., brominated thiophenes with melting points ~129–130°C ). For kinetic studies, use isothermal TGA coupled with Arrhenius modeling to predict shelf-life under varying storage conditions.

Q. What purification strategies are recommended for this compound after synthesis?

  • Methodological Answer: Employ column chromatography (silica gel, hexane/ethyl acetate gradients) for initial purification. For higher purity, use recrystallization in solvents like dichloromethane/hexane. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Note that brominated thiophenes are light-sensitive; store at <4°C in amber vials to prevent degradation .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer: Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation. Avoid exposure to moisture, as brominated compounds may release HBr. Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Refer to SDS guidelines for disposal and spill management .

Advanced Research Questions

Q. How can crystallographic challenges in resolving the structure of this compound derivatives be addressed?

  • Methodological Answer: Use single-crystal X-ray diffraction with SHELX software for structure refinement. For twinned or low-resolution data, apply SHELXL constraints (e.g., ISOR, DELU) to model anisotropic displacement parameters. Validate models using WinGX/ORTEP for geometry visualization and R-factor analysis (target R < 0.05) . If crystals are unstable, consider cryocooling (100 K) or using synchrotron radiation.

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for electrophilic substitution reactions involving this compound?

  • Methodological Answer: Reconcile discrepancies by: (i) Re-evaluating DFT calculations (e.g., B3LYP/6-31G*) for regioselectivity, ensuring solvent effects (PCM model) and steric hindrance are accounted for. (ii) Conducting kinetic studies (e.g., NMR monitoring) to compare theoretical vs. observed reaction rates. (iii) Validating intermediates via LC-MS or in situ IR .

Q. How can mechanistic studies elucidate the role of this compound in cross-coupling reactions?

  • Methodological Answer: Use isotopic labeling (e.g., D/H or ¹³C) to track bond formation/cleavage. Perform Hammett analysis to correlate substituent effects with reaction rates. For Pd-catalyzed couplings (e.g., Suzuki-Miyaura), isolate oxidative addition intermediates via low-temperature NMR . Compare results with computational mechanistic pathways (e.g., NEB simulations).

Q. What methodologies optimize the synthesis of this compound derivatives for high-throughput screening?

  • Methodological Answer: Implement parallel synthesis using automated liquid handlers and microwave-assisted reactions to reduce reaction times. Employ design of experiments (DoE) to optimize parameters (temperature, catalyst loading). Validate scalability via flow chemistry, ensuring reproducibility across batches .

Q. How do electronic properties of this compound influence its performance in optoelectronic materials?

  • Methodological Answer: Characterize HOMO/LUMO levels via cyclic voltammetry and UV-vis spectroscopy. Compare with DFT-computed bandgaps. For OLED applications, measure electroluminescence efficiency and device lifetime. Bromine’s electron-withdrawing effect enhances charge transport but may reduce stability—balance by copolymerizing with electron-donating units .

Q. What approaches validate the biological activity of this compound derivatives while addressing in vitro-in vivo discrepancies?

  • Methodological Answer:
    Use ADME-Tox assays (e.g., microsomal stability, plasma protein binding) to predict bioavailability. For antimicrobial studies, correlate MIC values with membrane permeability (logP) and target binding (molecular docking). Address in vivo variability via PK/PD modeling and metabolite profiling (LC-HRMS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.